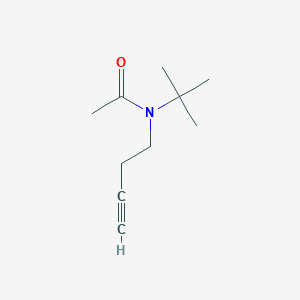

N-Tert-butyl-N-but-3-ynylacetamide

Description

N-Tert-butyl-N-but-3-ynylacetamide is a tertiary acetamide derivative characterized by a branched tert-butyl group and a but-3-ynyl substituent attached to the nitrogen atom of the acetamide backbone. Its molecular structure combines steric hindrance from the tert-butyl group with the reactive alkyne moiety of the but-3-ynyl chain.

Properties

IUPAC Name |

N-tert-butyl-N-but-3-ynylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-6-7-8-11(9(2)12)10(3,4)5/h1H,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGLAQLNRFYFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC#C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tert-butyl-N-but-3-ynylacetamide can be synthesized through the reaction of tert-butylamine with but-3-ynylacetyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-N-but-3-ynylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols replace the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-Tert-butyl-N-but-3-ynylacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Tert-butyl-N-but-3-ynylacetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Tert-butyl-N-but-3-ynylacetamide with structurally related acetamides and tert-butyl derivatives, focusing on molecular properties, reactivity, and applications.

Structural Analogues

2.1.1 N-tert-Butylacetamide (C₆H₁₃NO)

- Structure : Features a single tert-butyl group attached to the acetamide nitrogen.

- Properties: Lower molecular weight (127.18 g/mol) compared to the target compound due to the absence of the but-3-ynyl group. Exhibits moderate solubility in polar solvents like ethanol and acetone.

- Applications : Primarily used as a synthetic intermediate or stabilizer in organic reactions. Its tert-butyl group enhances thermal stability, making it suitable for high-temperature processes.

2.1.2 N-Butylacetamide (C₆H₁₃NO)

- Structure : Contains a linear n-butyl substituent instead of the tert-butyl and but-3-ynyl groups.

- Properties : Higher polarity than tert-butyl derivatives due to the linear alkyl chain, leading to increased solubility in water. Boiling point (~220°C) is lower than tert-butyl analogues due to reduced steric hindrance.

- Applications : Used in pharmaceutical formulations as a solubilizing agent or excipient.

2.1.3 N-Tert-butylacrylamide (C₇H₁₃NO)

- Structure : Incorporates a tert-butyl group and an acrylamide moiety.

- Properties : The acrylamide group introduces polymerizability, enabling use in hydrogels and coatings. Reactivity differs significantly from the alkyne-containing target compound.

Physicochemical Properties Comparison

*Estimated based on structural analogues.

Research Findings and Gaps

- Antioxidant Analogues: Tert-butyl groups are common in antioxidants like BHT and TBHQ. While this compound lacks phenolic hydroxyl groups (critical for radical scavenging), its alkyne moiety could facilitate novel antioxidant designs via functionalization.

- Synthetic Challenges : The steric bulk of the tert-butyl group may complicate synthesis routes for this compound, requiring optimized catalysts or reaction conditions.

Biological Activity

N-Tert-butyl-N-but-3-ynylacetamide is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of the tert-butyl group contributes to its steric hindrance, which can influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl amine with but-3-ynoyl chloride. The process can be optimized to enhance yield and purity. A general synthetic route is as follows:

-

Reagents :

- Tert-butyl amine

- But-3-ynoyl chloride

- Solvent (e.g., dichloromethane)

-

Procedure :

- Combine tert-butyl amine with but-3-ynoyl chloride in an appropriate solvent.

- Stir the mixture at room temperature for several hours.

- Purify the resulting product using column chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound showed varying degrees of cytotoxicity, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings indicate that this compound may possess anticancer properties, warranting further investigation into its mechanism of action.

Case Study 1: Antibacterial Activity

A case study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound in a murine model. The compound was administered intraperitoneally to mice infected with Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load in treated mice compared to controls, highlighting its potential therapeutic application.

Case Study 2: Anticancer Effects

In another study published in Cancer Research, researchers investigated the effects of this compound on MCF-7 cells. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP, suggesting a possible mechanism for its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.